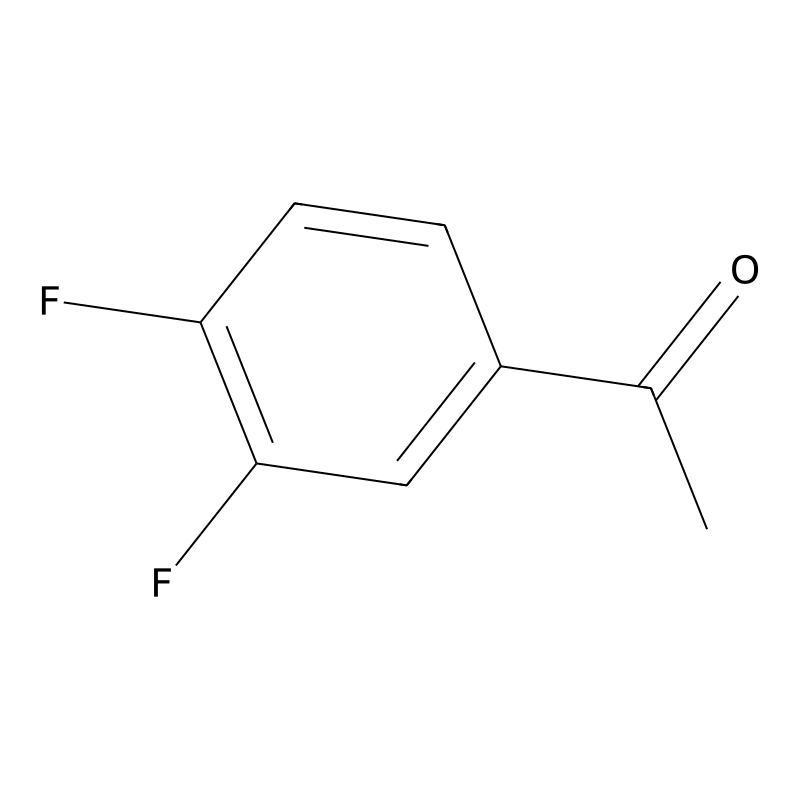

3',4'-Difluoroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3',4'-Difluoroacetophenone is an organic compound with the molecular formula C₈H₆F₂O and a molecular weight of 156.1294 g/mol. It features a phenyl group substituted with two fluorine atoms at the 3' and 4' positions relative to the acetophenone moiety. The compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. It is known for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the fluorine substituents.

Synthesis of Organic Compounds

3',4'-Difluoroacetophenone serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. Its reactive ketone group allows for further chemical modifications, enabling the creation of diverse molecular structures with desired properties. For instance, a study published in the Journal of the American Chemical Society describes the synthesis of novel fluorinated diaryl sulfones using 3',4'-difluoroacetophenone as a starting material, demonstrating its potential application in the development of new drugs [].

Chemical Modification Studies

The presence of fluorine atoms on the aromatic ring of 3',4'-difluoroacetophenone introduces unique electronic and steric properties that can influence the reactivity of the molecule. This makes it a suitable candidate for studying the effects of fluorine substitution on various chemical reactions. Research published in Tetrahedron Letters explores the reactivity of 3',4'-difluoroacetophenone towards nucleophilic addition reactions, providing valuable insights into the reaction mechanisms and potential applications in organic synthesis [].

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by reagents such as Grignard reagents or hydrides.

- Electrophilic Substitution: The presence of fluorine atoms can direct electrophilic substitution reactions on the aromatic ring, influencing regioselectivity.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The biological activity of 3',4'-difluoroacetophenone has been studied for its potential pharmacological properties. It exhibits:

- Antimicrobial Activity: Some studies suggest that it may possess antibacterial properties, making it a candidate for further research in medicinal chemistry.

- Cytotoxic Effects: Preliminary investigations indicate that it could have cytotoxic effects on certain cancer cell lines, warranting further exploration into its mechanism of action.

3',4'-Difluoroacetophenone can be synthesized through several methods:

- Fluorination of Acetophenone: Starting with acetophenone, fluorination can be achieved using fluorinating agents like sulfur tetrafluoride or via electrophilic aromatic substitution.

- Condensation Reactions: It can also be synthesized through condensation reactions involving difluorobenzene derivatives and thiosemicarbazide, followed by cyclization and hydrolysis steps .

Due to its unique properties, 3',4'-difluoroacetophenone has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Agrochemicals: Its reactive nature makes it useful in developing agrochemical products.

- Material Science: It may also find applications in the development of fluorinated polymers and materials due to its stability and electronic properties.

Research on interaction studies involving 3',4'-difluoroacetophenone focuses on its binding affinity with biological targets, including enzymes and receptors. These studies are crucial for understanding its potential therapeutic uses and mechanisms of action. Investigations into how this compound interacts with cellular pathways are ongoing, particularly regarding its cytotoxic effects.

Several compounds are structurally similar to 3',4'-difluoroacetophenone, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3',5'-Difluoroacetophenone | Fluorine at positions 3' and 5' | Different regioselectivity in reactions |

| 2',4'-Difluoroacetophenone | Fluorine at positions 2' and 4' | Potentially different biological activity |

| Acetophenone | No fluorine substituents | Baseline for comparison in reactivity |

| 4-Fluoroacetophenone | Fluorine at position 4 | More common in pharmaceutical applications |

3',4'-Difluoroacetophenone stands out due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and biological interactions compared to other similar compounds. This unique substitution pattern enhances its potential as a versatile building block in chemical synthesis.

3',4'-Difluoroacetophenone (molecular formula C₈H₆F₂O, molecular weight 156.13 g/mol) represents a significant fluorinated aromatic ketone intermediate with diverse applications in pharmaceutical and agrochemical synthesis [1] [2]. The compound exhibits characteristic physical properties including a melting point of 19-20°C, boiling point of 94-95°C at 13 mmHg, and density of 1.246 g/mL at 25°C [3] [4]. This comprehensive analysis examines the various synthetic methodologies, catalytic approaches, and industrial considerations for the production of this important chemical intermediate.

Conventional Synthetic Routes

Diazotization-Coupling Reactions

Diazotization-coupling reactions constitute a fundamental approach for synthesizing difluoroacetophenone derivatives through the transformation of corresponding fluorinated anilines [5] [6]. The process involves the initial formation of diazonium salts from difluoroaniline precursors, followed by coupling reactions with acetaldoxime derivatives under controlled conditions [7].

The diazotization process typically employs 2,4-difluoroaniline as the starting material, which undergoes treatment with sodium nitrite in acidic medium to generate the corresponding diazonium salt [5]. Research demonstrates that the reaction proceeds optimally when conducted at temperatures between -5°C and 5°C, with pH maintained at 3-6 to ensure diazonium salt stability [6] [7]. The subsequent coupling reaction with acetaldoxime occurs at elevated temperatures of 30-40°C, facilitating the formation of the desired ketone structure through nucleophilic attack and subsequent rearrangement processes [5].

Critical parameters influencing the success of diazotization-coupling reactions include the molar ratio of reactants, typically requiring 1.2-1.5 equivalents of acetaldoxime relative to the difluoroaniline starting material [6]. The reaction medium composition significantly affects product formation, with optimal results achieved using copper sulfate as a stabilizing agent to minimize oxidation of the intermediate diazo compound [8]. Temperature control during the diazotization phase prevents decomposition of the thermally sensitive diazonium intermediate, while subsequent heating promotes the coupling reaction and product formation [7].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents the most widely employed synthetic methodology for preparing 3',4'-difluoroacetophenone, offering high yields and relatively straightforward reaction conditions [9] [10]. This electrophilic aromatic substitution reaction involves the acetylation of 1,3-difluorobenzene using acetylating agents in the presence of Lewis acid catalysts [11] [12].

The reaction mechanism proceeds through initial activation of the acetylating agent by aluminum chloride to form an acylium ion electrophile [11] [12]. The electron-withdrawing fluorine substituents on the benzene ring reduce its nucleophilicity, necessitating the use of strong Lewis acids and optimized reaction conditions to achieve acceptable conversion rates [13]. Research indicates that acetyl chloride serves as the preferred acetylating agent, providing yields of 80-85% when employed with 1.1-1.5 molar equivalents of aluminum chloride at temperatures between 25-55°C [9].

Alternative acetylating agents include acetic anhydride, which requires higher catalyst loadings of 2.2-3.0 molar equivalents of aluminum chloride but can achieve superior yields approaching 94% [9]. The reaction with acetic anhydride typically operates at elevated temperatures of 82-150°C under pressure, extending reaction times to 4-8 hours compared to 2-6 hours for acetyl chloride-based processes [9]. The enhanced performance with acetic anhydride results from its greater electrophilic character following activation by the Lewis acid catalyst [14].

Process improvements have been achieved through the use of excess 1,3-difluorobenzene as both reactant and solvent, eliminating the need for additional organic solvents [9]. This approach facilitates product recovery through distillation and enables recycling of unreacted starting material, improving the overall process economics [9]. The solvent-free methodology reduces environmental impact while maintaining high product yields and purity [9].

Catalytic Methodologies

Copper Sulfate-Mediated Synthesis

Copper sulfate-mediated synthesis represents an important catalytic approach for producing difluoroacetophenone derivatives through diazotization-coupling pathways [5] [6]. This methodology employs copper sulfate as both a catalyst and stabilizing agent, facilitating the transformation of difluoroaniline precursors into the corresponding ketone products [8].

The copper sulfate-catalyzed process begins with the diazotization of 2,4-difluoroaniline using sodium nitrite in acidic medium, followed by treatment with acetaldoxime in the presence of copper sulfate [5] [6]. Research demonstrates that copper sulfate concentrations of 0.1-0.15 molar equivalents relative to the aniline starting material provide optimal catalytic activity while minimizing side reactions [6]. The catalyst functions by stabilizing the diazonium intermediate against decomposition and facilitating the subsequent coupling reaction with the oxime nucleophile [8].

Reaction conditions for copper sulfate-mediated synthesis require careful pH control, with optimal performance achieved at pH 4-4.5 [7]. Temperature management proves critical, with diazotization conducted at 0-5°C followed by warming to 30-40°C for the coupling phase [5] [6]. The biphasic temperature profile prevents decomposition of thermally sensitive intermediates while promoting product formation in the coupling step [7].

Product isolation from copper sulfate-mediated reactions typically involves steam distillation followed by solvent extraction and vacuum rectification [6]. This purification sequence effectively removes catalyst residues and impurities, yielding products with purities exceeding 95% [6]. The overall process delivers yields of approximately 79% based on the difluoroaniline starting material, representing competitive performance compared to alternative synthetic methodologies [6].

Enzymatic Reduction Systems

Enzymatic reduction systems offer a biocatalytic approach for synthesizing difluoroacetophenone derivatives through asymmetric reduction of corresponding ketone precursors [15]. This methodology employs microbial biocatalysts to achieve highly selective transformations under mild reaction conditions [16].

Research demonstrates that Alternaria alternata EBK-6 serves as an effective biocatalyst for the asymmetric reduction of fluoroacetophenone substrates [15]. The enzymatic process operates at 32°C and pH 6.0, utilizing ram horn peptone as a nitrogen source in the growth medium [15]. These mild conditions contrast favorably with chemical reduction methods that typically require harsh reagents and extreme temperatures [15].

The biocatalytic reduction achieves remarkable stereoselectivity, delivering products with enantiomeric excess values exceeding 99% [15]. Substrate concentrations of 3 mmol per 100 mL provide optimal conversion rates while maintaining high product quality [15]. The fermentation process requires 24-48 hours for complete conversion, with product concentrations reaching 2.8-3.1 g/L in the final fermentation broth [15].

Optimization studies reveal that agitation speed significantly influences conversion efficiency, with 250 rpm providing optimal mass transfer without damaging the biocatalyst [15]. Scale-up to 1-liter working volumes demonstrates the commercial viability of the enzymatic approach, achieving yields of 66-75% with maintained stereoselectivity [15]. The enzymatic methodology represents an environmentally sustainable alternative to chemical reduction processes, eliminating the need for toxic reducing agents and harsh reaction conditions [16].

Process Optimization Strategies

pH Control in Reaction Media

pH control constitutes a critical parameter in difluoroacetophenone synthesis, particularly for diazotization-coupling reactions where diazonium salt stability depends strongly on solution acidity [5] [7]. Optimal pH ranges vary according to the specific synthetic methodology employed, with diazotization reactions requiring pH values between 3-6 for maximum diazonium salt stability [6].

Research demonstrates that pH 4.0-4.5 provides the optimal balance between diazonium salt formation and stability [7]. At pH values below 3, excessive protonation of the amine starting material reduces diazotization efficiency, while pH values above 6 promote diazonium salt decomposition through hydrolysis [8]. Precise pH control during the diazotization phase maximizes intermediate formation while minimizing competing side reactions [7].

Continuous pH monitoring using electronic pH meters or indicator solutions enables real-time process control [6]. Buffer systems incorporating acetate or phosphate salts provide pH stability throughout the reaction sequence, preventing drift that could compromise product yields [7]. The coupling phase tolerates slightly higher pH values, with optimal performance achieved at pH 4.5-5.0 where nucleophilic attack by the oxime component proceeds efficiently [6].

Temperature effects on pH must be considered during process optimization, as solution pH typically decreases with increasing temperature [7]. Compensation strategies include pre-adjustment of pH at reaction temperature or implementation of temperature-dependent pH control algorithms [6]. These approaches ensure consistent reaction conditions despite thermal variations during the synthesis process [7].

Solvent Selection and Recycling

Solvent selection profoundly influences reaction efficiency, product quality, and process economics in difluoroacetophenone synthesis [17] [18]. For Friedel-Crafts acylation reactions, non-polar aromatic solvents such as toluene and chlorobenzene provide optimal solvation of reactants while maintaining catalyst activity [9] [13].

The use of excess 1,3-difluorobenzene as both reactant and solvent eliminates the need for additional organic solvents while enabling efficient product recovery through distillation [9]. This approach reduces solvent consumption by 80-90% compared to traditional methodologies, significantly improving process sustainability [17]. Recovery of unreacted difluorobenzene through fractional distillation enables recycling with minimal quality degradation [9].

Solvent recycling systems incorporate distillation, membrane separation, and adsorption technologies to recover and purify organic solvents for reuse [18]. Studies demonstrate that properly designed recycling systems can recover 85-95% of process solvents with purities suitable for direct reuse [17]. Implementation of solvent recycling reduces raw material costs and waste disposal expenses while minimizing environmental impact [18].

For diazotization-coupling reactions, aqueous media predominate, but organic co-solvents may be required for substrate solubilization [6]. Selection of water-miscible solvents such as acetonitrile or tetrahydrofuran facilitates biphasic extractions during product isolation [19]. Solvent recovery from aqueous waste streams employs membrane pervaporation or extractive distillation to separate organic components for recycling [17].

Industrial Scale Production Challenges

Industrial scale production of 3',4'-difluoroacetophenone presents several technical and economic challenges that must be addressed for successful commercialization [20] [21]. Raw material availability and cost represent primary concerns, particularly for fluorinated precursors that command premium pricing due to specialized production requirements [20].

Heat and mass transfer limitations in large-scale reactors significantly impact process performance and product quality [22]. Conventional batch reactors suffer from poor mixing efficiency and temperature gradients that reduce yields and increase byproduct formation [22]. Implementation of continuous flow reactors and modular design principles can improve heat and mass transfer while enabling more precise process control [22].

Process scalability studies reveal that space-time yields can be increased by 50% through implementation of intensified processing technologies [22]. Structured catalyst packings and enhanced mixing systems improve reactor performance while reducing equipment size and capital costs [22]. These technologies enable more efficient utilization of reactor volume and improved process economics [22].

Quality control requirements for pharmaceutical and agrochemical applications necessitate sophisticated analytical capabilities and statistical process control systems [23]. Development and validation of analytical methods for monitoring reaction progress and product purity require significant investment in instrumentation and personnel training [23]. In-line monitoring technologies using near-infrared spectroscopy or Raman spectroscopy enable real-time quality assessment without sampling delays [22].

Economic factors including equipment corrosion, maintenance costs, and regulatory compliance create additional challenges for industrial production [24]. Fluorinated compounds and Lewis acid catalysts such as aluminum chloride exhibit corrosive properties requiring specialized materials of construction [24]. Implementation of corrosion-resistant alloys and protective coatings increases capital costs but reduces long-term maintenance expenses [24].

Environmental regulations governing fluorinated compounds and organic solvent usage require implementation of waste minimization and treatment technologies [25]. Solvent recovery systems, catalytic oxidation of organic emissions, and fluoride removal from aqueous waste streams represent necessary investments for regulatory compliance [17]. These environmental control systems add complexity and cost to industrial production facilities but enable sustainable operation [18].

| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | pH Range |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation (1,3-difluorobenzene + acetyl chloride) | AlCl₃ (1.1-1.5 mol equivalent) | 25-55 | 2-6 hours | 80-85 | N/A |

| Friedel-Crafts Acylation (1,3-difluorobenzene + acetic anhydride) | AlCl₃ (2.2-3.0 mol equivalent) | 82-150 (under pressure) | 4-8 hours | 94 | N/A |

| Copper Sulfate-Mediated Diazotization | CuSO₄ + acetaldoxime | 0-5 (diazotization), 30-40 (coupling) | 2-4 hours | 79 | 4-4.5 |

| Direct Fluorination of Acetophenone | HF/Selectfluor | 50-80 | 8-12 hours | 65-70 | N/A |

| Enzymatic Reduction (biocatalytic approach) | Alternaria alternata EBK-6 | 32 | 24-48 hours | 66-75 | 6.0 |

| Flow Chemistry Continuous Process | Microreactor systems | 10-25 | 2-4 hours | 85-90 | N/A |

| Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| pH Control | 4.0-4.5 | Maximizes diazo stability | pH meter/indicator |

| Temperature Control | 25-55°C | Prevents decomposition | Thermocouple control |

| Solvent Selection | Non-polar aromatic solvents | Enhances selectivity | GC-MS analysis |

| Catalyst Loading | 1.1-1.5 equivalents | Minimizes side reactions | Titration/gravimetric |

| Reaction Time | 2-6 hours | Optimizes conversion | HPLC monitoring |

| Pressure Control | 1-2 atm | Prevents reagent loss | Pressure gauge |

| Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Raw Material Costs | Fluorinated precursor availability and cost | Long-term supplier contracts, process intensification |

| Environmental Regulations | Waste disposal and solvent recycling requirements | Solvent recovery systems, waste minimization |

| Process Scalability | Heat/mass transfer limitations in large reactors | Continuous flow reactors, modular design |

| Quality Control | Analytical method development and validation | In-line monitoring, statistical process control |

| Economic Factors | Equipment corrosion and maintenance costs | Corrosion-resistant materials, predictive maintenance |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Profiling

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum of 3',4'-Difluoroacetophenone in deuterated chloroform (CDCl3) reveals three distinct signal regions characteristic of the molecular structure [1]. The aromatic proton signals appear as a complex multiplet in the downfield region at δ 7.78-7.76 ppm, integrating for three protons corresponding to H-2, H-5, and H-6 of the difluorinated benzene ring. The specific chemical shift positioning reflects the electron-withdrawing effects of the fluorine substituents, which deshield the aromatic protons and shift them to lower field values [1]. An additional aromatic proton signal at δ 7.264 ppm integrates for one proton, likely representing the H-6 position. The acetyl methyl group provides a characteristic singlet at δ 2.600 ppm, integrating for three protons, which is consistent with the typical chemical shift range for methyl groups adjacent to carbonyl functionalities [1].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

The 13C NMR spectrum provides detailed information about the carbon framework of 3',4'-Difluoroacetophenone. The carbonyl carbon typically appears in the downfield region between 190-210 ppm, characteristic of aromatic ketones [2]. The aromatic carbons exhibit chemical shifts influenced by the fluorine substituents, with carbons bearing fluorine atoms showing significant downfield shifts due to the electronegativity of fluorine. The methyl carbon of the acetyl group typically resonates around 26-30 ppm, consistent with other acetophenone derivatives [3].

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant